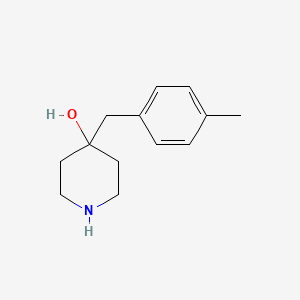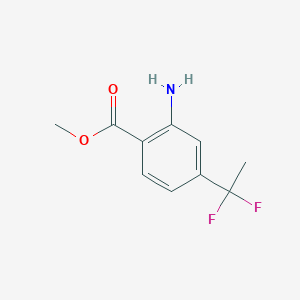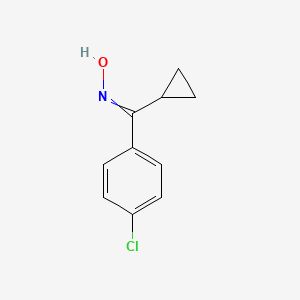
(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime is an organic compound with the molecular formula C10H10ClNO It is a derivative of methanone oxime, where the methanone group is substituted with a 4-chlorophenyl and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime typically involves the reaction of (4-chlorophenyl)(cyclopropyl) ketone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at a controlled temperature to ensure the formation of the desired oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学的研究の応用
(Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (Z)-(4-chlorophenyl)(cyclopropyl)methanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with
特性
分子式 |
C10H10ClNO |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)-cyclopropylmethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10ClNO/c11-9-5-3-8(4-6-9)10(12-13)7-1-2-7/h3-7,13H,1-2H2 |
InChIキー |
ZAWYKLRZLXIEGC-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=NO)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


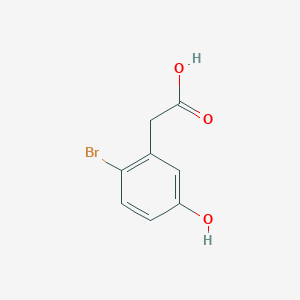

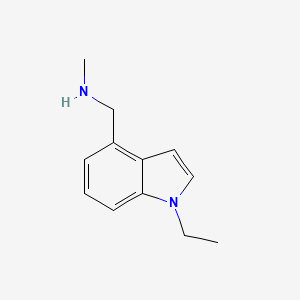
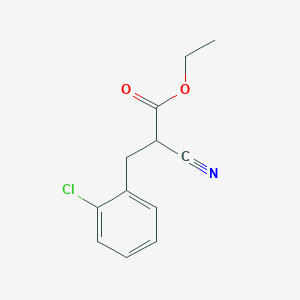
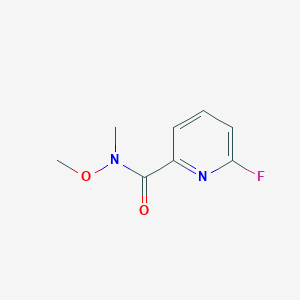
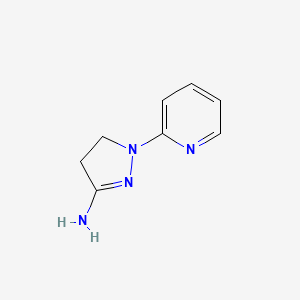
![6-Acetamidothieno[3,2-b]pyridine](/img/structure/B8714532.png)

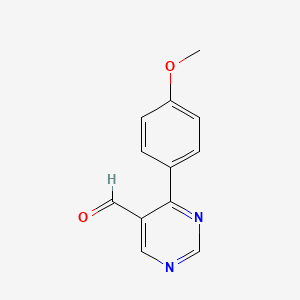

![2-{1-[(tert-butyldimethylsilyl)oxy]-2-methylpropan-2-yl}-6-fluoro-5-nitro-1H-indole](/img/structure/B8714564.png)
![Methyl 2-[(phenylcarbamoyl)amino]acetate](/img/structure/B8714569.png)
